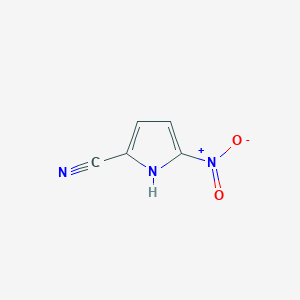
1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O . It has a molecular weight of 293.23 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride is 1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 293.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Properties of Spiro[indane-1,4‘-piperidine] Derivatives : Tacke et al. (2003) studied 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, which are related to 1-(2-Methoxybenzyl)piperidin-4-amine, for their affinity to various central nervous system receptors including σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. The study provides insights into the structural and pharmacological properties of these compounds (Tacke et al., 2003).
Reactions with Aliphatic Amines : Blokhin et al. (1990) explored the reactions of 4-methoxybenzylideneiminium salts with amines like methylamine, dimethylamine, and piperidine. These reactions are relevant to understanding the chemical behavior of compounds like 1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride (Blokhin et al., 1990).
Substituent Effects on Nucleophilic Substitution : Bernasconi and Bhattacharya (2003) conducted a study on nucleophilic substitution reactions involving compounds similar to 1-(2-Methoxybenzyl)piperidin-4-amine. This research is significant for understanding the chemical interactions and reactivity of such compounds (Bernasconi and Bhattacharya, 2003).
Synthesis and Conformational Analysis : Kim et al. (2007) focused on synthesizing substituted piperidines and conducting conformational analysis, which is pertinent for understanding the structural characteristics of compounds like 1-(2-Methoxybenzyl)piperidin-4-amine (Kim et al., 2007).
Pharmacologically Active Compounds Among 2-Dialkylaminobenzimidazoles : Zhukovskaya et al. (2017) identified active compounds through experimental studies on dialkylaminobenzimidazoles, which relate to the structural class of 1-(2-Methoxybenzyl)piperidin-4-amine. Their findings contribute to understanding the potential pharmacological applications of these compounds (Zhukovskaya et al., 2017).
Synthesis and Biodistribution of Oxotechnetium(V) Complexes : Patsis et al. (1999) researched the synthesis and biodistribution of oxotechnetium complexes involving piperidine derivatives. This study is relevant for exploring the diagnostic and therapeutic applications of such compounds (Patsis et al., 1999).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-5-3-2-4-11(13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWOWWURQSPNLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(CC2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)piperidin-4-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)





![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)


